5-Methoxycarbonylamino-N-acetyltryptamine is classified as an indole derivative and a tryptamine analog. It is structurally related to melatonin (N-acetyl-5-methoxytryptamine), which is predominantly synthesized in the pineal gland and plays a critical role in regulating circadian rhythms in mammals. The compound's synthesis involves modifications of serotonin, an essential neurotransmitter in the central nervous system, indicating its potential roles in neuropharmacology and endocrine signaling .
The synthesis of 5-Methoxycarbonylamino-N-acetyltryptamine can be achieved through several methods, primarily starting from serotonin. One notable approach involves the following steps:
The synthesis parameters often include temperature control, pH adjustments, and reaction time optimization to enhance yield and purity. Techniques like high-performance liquid chromatography (HPLC) are commonly employed for purification.
The molecular structure of 5-Methoxycarbonylamino-N-acetyltryptamine can be described as follows:
The indole structure contributes to its aromatic properties, while the methoxy and carbonyl groups enhance its solubility and biological activity. Structural analyses often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for confirmation .
The compound participates in various chemical reactions typical for indole derivatives:
These reactions are essential for understanding its reactivity profile in biological systems .
The mechanism of action of 5-Methoxycarbonylamino-N-acetyltryptamine primarily involves its interaction with melatonin receptors (MT1, MT2), where it acts as a partial agonist.
The physical properties of 5-Methoxycarbonylamino-N-acetyltryptamine include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations .
5-Methoxycarbonylamino-N-acetyltryptamine has several scientific applications:
5-Methoxycarbonylamino-N-acetyltryptamine, systematically named as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylcarbamate, is a synthetic melatonin analog. Its molecular formula is C₁₅H₁₇N₃O₃, with a molecular weight of 287.32 g/mol. Structurally, it features:
This carbamate modification enhances metabolic stability and receptor selectivity compared to endogenous melatonin. The molecule exhibits moderate lipophilicity (predicted log P ≈ 1.5–2.0), facilitating corneal penetration in ocular applications [1] [4]. Table 1 summarizes key structural attributes.
Table 1: Structural Features of 5-Methoxycarbonylamino-N-Acetyltryptamine
Component | Chemical Group | Role |
---|---|---|
Indole Ring | 5-Methoxy substitution | Enhances binding to melatonin receptors |
Side Chain | Ethylamine linker | Maintains distance for receptor interaction |
N1 Modification | Methoxycarbonylamino (carbamate) | Confers metabolic stability and MT3/MT2 selectivity |
5-Methoxycarbonylamino-N-acetyltryptamine emerged in the late 1990s during structure-activity relationship (SAR) studies targeting melatonin receptors. Early research identified melatonin’s ocular hypotensive properties but noted limitations: rapid metabolism, poor receptor selectivity, and transient effects [1] [3]. Systematic modifications of melatonin’s structure revealed that:
Pintor’s group pioneered the synthesis of 5-methoxycarbonylamino-N-acetyltryptamine, designating it initially as a putative MT₃ receptor-selective agonist based on competitive binding assays in rabbit iris-ciliary bodies. This designation stemmed from its high affinity for the "MT₃ site" (later debated as quinone reductase 2) and low affinity for MT₁/MT₂ receptors (Kᵢ > 10 μM) [4] [9]. The compound became a pharmacological tool to dissect melatonin’s intraocular pressure (IOP)-lowering mechanisms, distinguishing it from canonical MT₁/MT₂ pathways [1] [6].
5-Methoxycarbonylamino-N-acetyltryptamine addresses two unmet needs in glaucoma therapy:
Its significance is underscored by efficacy in spontaneous glaucoma models (e.g., DBA/2J mice), where it reduced IOP by 32.6% at disease peak—exceeding melatonin’s effect (19.4%) [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: